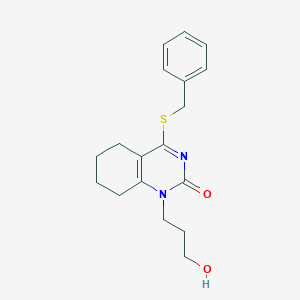

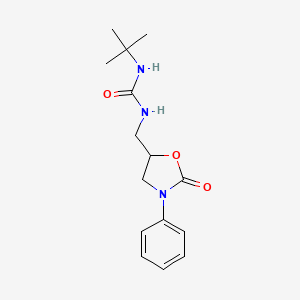

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has shown promising results in various scientific research applications.

科学的研究の応用

Novel Catalytic Synthesis Approaches

The scientific research on derivatives similar to 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has focused on their synthesis through innovative catalytic approaches. For instance, the use of Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel hybrid catalyst has demonstrated efficacy in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This approach leverages a three-component one-pot condensation process in aqueous media, highlighting the potential for green chemistry applications (Nikooei, Dekamin, & Valiey, 2020).

Antimicrobial and Antifungal Applications

Research into quinazoline and quinazolinone derivatives has also uncovered significant antimicrobial and antifungal activities. Novel synthetic pathways have led to the creation of compounds like 4-alkoxyquinazolin-2-carbonitriles, which exhibit considerable antifungal activity. This suggests potential for the development of new antimicrobial agents from quinazoline derivatives (Besson, Rees, Cottenceau, & Pons, 1996).

Applications in Tubulin Polymerization Inhibition

Another intriguing application is the discovery of compounds within this chemical family that inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with a similar framework, has shown promising antiproliferative activity against human cancer cells without significant antimicrobial or antimalarial activities at tested concentrations. This highlights the therapeutic potential of quinazolinone derivatives in cancer treatment (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Synthesis of Anticancer Agents

Further research into the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which share a structural motif with the quinazolinone , has identified these compounds as potential anticancer agents. The synthesis process emphasizes the adaptability of these chemical frameworks for developing novel drugs with cytotoxic activity against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Environmental and Green Chemistry

The research also touches on the environmental aspects of chemical synthesis, with methods developed for the solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines. This method represents a step forward in green chemistry, offering efficient conversions without the need for harmful solvents or catalysts (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).

特性

IUPAC Name |

4-benzylsulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-12-6-11-20-16-10-5-4-9-15(16)17(19-18(20)22)23-13-14-7-2-1-3-8-14/h1-3,7-8,21H,4-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMCINMZBQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)

![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)

![N-Methyl-N-[2-oxo-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2566951.png)

![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566957.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2566958.png)

![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2566960.png)

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2566963.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)